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Introduction

Uric acid is the final product of purine metabolism in humans. Elevated levels of uric acid in
serum and urine are associated with several pathological conditions, including gout,
hyperuricemia, and kidney disease. Consequently, the accurate and reliable quantification of
uric acid is crucial for clinical diagnosis and in drug development for therapies targeting purine
metabolism. This application note details a robust and sensitive spectrophotometric method for
the determination of uric acid utilizing a uricase-peroxidase coupled enzymatic reaction with
N,N-diallyl-o-toluidine sulfate (DAOS) as a highly sensitive chromogenic substrate.

The assay is based on the Trinder reaction, where uricase catalyzes the oxidation of uric acid
to allantoin and hydrogen peroxide (H2032). In the presence of peroxidase, the newly formed
H20:2 oxidatively couples with 4-aminoantipyrine (4-AAP) and DAOS to produce a stable blue
dye. The intensity of the color produced is directly proportional to the uric acid concentration in
the sample and can be quantified spectrophotometrically.

Principle of the Method

The spectrophotometric determination of uric acid using DAOS follows a two-step enzymatic
reaction:
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» Uricase Reaction: Uric acid is oxidized by uricase to allantoin, with the concomitant
production of hydrogen peroxide. Uric Acid + Oz + 2H20 --(Uricase)--> Allantoin + CO2 +
H20:

o Peroxidase (POD) Reaction (Trinder Reaction): The hydrogen peroxide produced in the first
step reacts with 4-aminoantipyrine (4-AAP) and DAOS in the presence of peroxidase to form
a blue quinoneimine dye. H20:2 + 4-AAP + DAOS --(Peroxidase)--> Blue Quinoneimine Dye
+ 2H20

The absorbance of the resulting blue dye is measured at a specific wavelength, and the
concentration of uric acid is determined by comparison with a standard.

Data Presentation

The following table summarizes the typical quantitative data and performance characteristics of
the spectrophotometric uric acid assay using DAOS and 4-AAP.

Parameter Value
Wavelength of Maximum Absorbance (Amax) 600 nm
Linearity Range 1 - 35 umol/L
Limit of Detection 0.4 pmol/L
Optimal pH 7.0-8.0
Incubation Temperature 37°C
Incubation Time 5 - 10 minutes

Experimental Protocols
Reagents and Materials

e Uric Acid Standard (1 mg/mL): Dissolve 10 mg of uric acid in 10 mL of 0.9% NacCl.

¢ Phosphate Buffer (100 mM, pH 7.5): Dissolve 1.36 g of KH2POa4 in 100 mL of deionized
water and adjust the pH to 7.5 with 1 M NaOH.
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4-Aminoantipyrine (4-AAP) Solution (10 mM): Dissolve 20.3 mg of 4-AAP in 10 mL of
deionized water. Store protected from light.

DAOS Solution (10 mM): Dissolve 33.3 mg of N,N-diallyl-o-toluidine sulfate in 10 mL of
deionized water. Store protected from light.

Peroxidase (POD) Solution (100 U/mL): Reconstitute lyophilized peroxidase in phosphate
buffer.

Uricase Solution (5 U/mL): Reconstitute lyophilized uricase in phosphate buffer.
Working Reagent: Prepare fresh before use by mixing the following in the specified ratio:

o Phosphate Buffer: 80 parts

[¢]

4-AAP Solution: 5 parts

[e]

DAOS Solution: 5 parts

o

Peroxidase Solution: 5 parts

[¢]

Uricase Solution: 5 parts

Samples: Serum, plasma, or urine. Urine samples should be diluted 1:10 with phosphate
buffer.

Instrumentation: Spectrophotometer capable of reading absorbance at 600 nm.

Assay Procedure

o Preparation of Standard Curve:

o Prepare a series of uric acid standards with concentrations ranging from 0 to 25 pg/mL by
diluting the uric acid stock solution with phosphate buffer.

e Sample Preparation:

o Centrifuge blood samples to separate serum or plasma.
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o Dilute urine samples as required with phosphate buffer.

Reaction Setup:

o Pipette 20 pL of each standard, sample, and a blank (phosphate buffer) into separate
microplate wells or cuvettes.

o Add 200 pL of the freshly prepared Working Reagent to each well/cuvette.

Incubation:

o Mix gently and incubate for 10 minutes at 37°C.

Measurement:

o Measure the absorbance of each well/cuvette at 600 nm against the reagent blank.

Calculation:

o Subtract the absorbance of the blank from the absorbance of the standards and samples.

o Plot the absorbance of the standards versus their concentrations to generate a standard
curve.

o Determine the uric acid concentration in the samples from the standard curve.

Visualizations
Signaling Pathway
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Caption: Enzymatic cascade for uric acid detection.
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Caption: Workflow for spectrophotometric uric acid assay.
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[https://www.benchchem.com/product/b1210468#spectrophotometric-determination-of-uric-
acid-using-daos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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